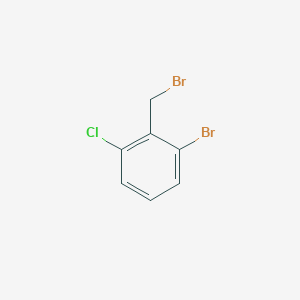

2-Bromo-6-chlorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZWBOMWAKYLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373604 | |

| Record name | 2-Bromo-6-chlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75002-98-1 | |

| Record name | 2-Bromo-6-chlorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75002-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-6-chlorobenzyl bromide CAS number

An In-depth Technical Guide to 2-Bromo-6-chlorobenzyl bromide (CAS: 75002-98-1) for Advanced Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 75002-98-1), a trifunctionalized aromatic building block with significant potential in advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, chemical reactivity, and potential applications. By synthesizing information from established chemical principles and data on analogous structures, this guide offers mechanistic insights, detailed experimental protocols, and predictive analytical data to facilitate its effective use in the laboratory. Emphasis is placed on the strategic application of this intermediate in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction and Core Properties

This compound is a halogenated aromatic compound distinguished by three distinct reactive sites: a benzylic bromide, an aromatic bromine, and an aromatic chlorine. This unique arrangement makes it a highly versatile intermediate for introducing a 2-bromo-6-chlorobenzyl moiety into target molecules or for sequential, site-selective functionalization through nucleophilic substitution and cross-coupling reactions. Its structural complexity offers a platform for building sophisticated molecular frameworks, particularly in the synthesis of pharmaceutical intermediates and novel organic materials.

The primary identifier for this compound is its CAS number: 75002-98-1.[1][2]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75002-98-1 | [1][2] |

| Molecular Formula | C₇H₅Br₂Cl | [1][3] |

| Molecular Weight | 284.38 g/mol | [1][4] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene | [3] |

| Synonyms | 6-chloro-alpha,2-dibromotoluene | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically offered at ≥95% | [3] |

| InChI Key | AHZWBOMWAKYLIS-UHFFFAOYSA-N | [3] |

| SMILES | BrCC1=C(Br)C=CC=C1Cl | [2] |

Synthesis and Mechanistic Insights

The most direct and widely adopted method for synthesizing this compound is through the radical bromination of the benzylic methyl group of 2-bromo-6-chlorotoluene. This transformation, a variant of the Wohl-Ziegler reaction, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[5][6]

Core Causality: The stability of the benzylic radical is the cornerstone of this synthetic strategy. The unpaired electron can delocalize into the π-system of the aromatic ring, significantly lowering the activation energy for hydrogen abstraction from the benzylic carbon compared to other positions.[7] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂) through its reaction with trace amounts of HBr, which suppresses competitive electrophilic aromatic substitution (ring bromination).[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Benzylic Bromination

This protocol is a representative procedure based on established methods for benzylic bromination.[9]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-6-chlorotoluene (1.0 eq.). Dissolve the starting material in a dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). Rationale: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to minimize over-bromination.[9]

-

Initiation and Reaction: Heat the mixture to reflux. If using photochemical initiation, irradiate the flask with a UV or high-intensity incandescent lamp. Monitor the reaction progress by TLC or GC until the starting material is consumed. The reaction is typically complete within a few hours.[9]

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of the reaction solvent.

-

Purification: Combine the filtrates and wash sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its three distinct reactive handles.

-

Benzylic Bromide: This is the most reactive site. The C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution (both Sₙ1 and Sₙ2 pathways) due to the stability of the resulting benzylic carbocation intermediate and the good leaving group ability of the bromide ion.[10] This allows for the facile introduction of a wide range of oxygen, nitrogen, and carbon-based nucleophiles.[10]

-

Aromatic Halogens (Br and Cl): The bromine and chlorine atoms on the aromatic ring are less reactive towards nucleophilic aromatic substitution but are ideal handles for transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for potential site-selective functionalization. This enables the construction of complex biaryl structures or the introduction of amine, alkyne, and other functionalities via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, respectively.[11]

While specific applications for this compound are not extensively documented, its structural analogue, 2-Bromo-6-chlorobenzaldehyde, is a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for treating B-cell malignancies.[12][13] It is plausible that this compound could serve a similar role, acting as a versatile scaffold for building novel therapeutic agents.

Caption: Logical workflow for sequential functionalization.

Spectroscopic and Analytical Characterization

Specific, publicly available spectra for this compound are limited. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds such as 2-chlorobenzyl bromide and 2-bromobenzyl bromide.[14][15]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic region (δ ≈ 7.0-7.6 ppm): Three signals corresponding to the aromatic protons, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. - Benzylic region (δ ≈ 4.5-4.8 ppm): A singlet corresponding to the two protons of the CH₂Br group. |

| ¹³C NMR | - Aromatic region (δ ≈ 120-140 ppm): Six distinct signals for the aromatic carbons. - Benzylic region (δ ≈ 30-35 ppm): One signal for the benzylic carbon (CH₂Br). |

| IR Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹ - C-H stretching (aliphatic): ~2920-2960 cm⁻¹ - C=C stretching (aromatic): ~1450-1600 cm⁻¹ - C-Br stretching: ~550-650 cm⁻¹ - C-Cl stretching: ~680-840 cm⁻¹ |

| Mass Spectrometry | A complex molecular ion (M⁺) cluster due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The most prominent peaks would correspond to the various isotopic combinations, centered around m/z 282, 284, 286, and 288. |

Safety, Handling, and Storage

Hazard Profile: Based on analogous benzyl halides, this compound should be treated as a corrosive and lachrymatory substance.[16][17][18] It is expected to cause severe skin burns and eye damage.[18] Inhalation may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[16]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[19]

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[17]

Handling and Storage:

-

Handle in accordance with good industrial hygiene and safety practices.[16]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[19]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[16]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[18]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[17]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Call a physician immediately.[18]

Conclusion

This compound is a potent and versatile chemical intermediate for advanced organic synthesis. Its trifunctional nature provides a strategic advantage for constructing complex molecules through a combination of nucleophilic substitution and cross-coupling reactions. While its direct applications are still emerging, the proven utility of structurally similar compounds in drug discovery underscores its significant potential. This guide provides the foundational knowledge—from synthesis and reactivity to safety and handling—required for researchers to effectively and safely leverage this powerful building block in their synthetic endeavors.

References

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-溴-6-氯溴苄 - CAS:75002-98-1 - 湖州珼泰玵生物科技有限公司 [betachem.biz]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. 2-Chlorobenzyl bromide(611-17-6) 1H NMR [m.chemicalbook.com]

- 15. 2-Bromobenzyl bromide(3433-80-5) 1H NMR [m.chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

2-Bromo-6-chlorobenzyl bromide molecular weight

An In-depth Technical Guide to 2-Bromo-6-chlorobenzyl bromide: Synthesis, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 75002-98-1), a trifunctional halogenated aromatic compound. Its unique structural features make it a valuable, albeit specialized, building block in synthetic organic chemistry. This document will delve into its core properties, a plausible synthetic pathway with a detailed experimental protocol, its applications in the synthesis of complex molecular architectures relevant to drug discovery, and essential safety and handling procedures. The insights provided are aimed at enabling researchers to effectively and safely incorporate this versatile reagent into their synthetic strategies.

Core Properties of this compound

This compound, with the molecular formula C₇H₅Br₂Cl, is a solid organic compound primarily utilized as a chemical intermediate. The presence of three distinct halogen atoms at different positions on the benzyl scaffold imparts a unique reactivity profile, which is highly valuable for multi-step organic syntheses. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 75002-98-1 | |

| Molecular Formula | C₇H₅Br₂Cl | |

| Molecular Weight | 284.38 g/mol | |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene | |

| Synonyms | 2-Bromo-6-chlorobenzylbromide, 6-chloro-alpha,2-dibromotoluene | |

| Physical Form | Solid | |

| Purity | Typically offered at ≥95% | |

| InChI Key | AHZWBOMWAKYLIS-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the well-established methods for preparing analogous benzyl bromides. The most common approach involves the radical bromination of the corresponding substituted toluene.

Postulated Synthetic Pathway

A likely synthetic route to this compound involves the selective benzylic bromination of 2-bromo-6-chlorotoluene. This reaction is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in conjunction with a bromine source like N-bromosuccinimide (NBS). The reaction is often carried out under photochemical or thermal conditions to facilitate the formation of the desired product. The use of NBS is crucial as it provides a low, steady concentration of bromine, which favors benzylic substitution over electrophilic aromatic substitution.

Diagram of the Postulated Synthesis of this compound

Caption: A diagram illustrating the postulated synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar benzyl bromides.

Materials:

-

2-Bromo-6-chlorotoluene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-chlorotoluene (1.0 eq) in anhydrous carbon tetrachloride.

-

Add freshly recrystallized N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent lamp.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washes with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

The synthetic utility of this compound lies in its trifunctional nature, which allows for a high degree of synthetic flexibility. The differential reactivity of the benzylic bromide, aryl bromide, and aryl chloride moieties enables the stepwise and controlled construction of complex molecular scaffolds.

-

Synthesis of Substituted Benzylamines: The highly reactive benzylic bromide can readily undergo nucleophilic substitution with primary and secondary amines to form the corresponding substituted benzylamines. This transformation is fundamental in medicinal chemistry, as the benzylamine motif is a key component in a wide array of biologically active molecules.

-

Formation of Benzyl Ethers and Thioethers: Reaction with phenols, alcohols, or thiols, typically under basic conditions, will yield the corresponding benzyl ethers and thioethers. These functional groups are frequently incorporated into drug candidates to modulate physicochemical properties such as lipophilicity and metabolic stability.

-

Cross-Coupling Reactions: The less reactive aryl bromide and aryl chloride offer opportunities for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This provides a pathway to a diverse array of molecular elaborations, allowing for the introduction of additional complexity and functionality. The introduction of bromine into a molecular structure can enhance therapeutic activity and favorably affect the drug's metabolism and duration of action.

Logical Workflow for the Use of this compound in Synthesis

Caption: A logical workflow for the synthetic application of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. A characteristic singlet for the benzylic methylene protons (CH₂Br) would be observed further downfield, likely in the range of 4.4-4.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons and one for the benzylic carbon.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methylene group, C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹), and C-Br and C-Cl stretching vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.38 g/mol ), with a characteristic isotopic pattern due to

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-chlorobenzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Bromo-6-chlorobenzyl bromide (CAS No: 75002-98-1). As a key halogenated intermediate, this compound serves as a valuable building block in medicinal chemistry and materials science. This document details a robust synthetic protocol via free-radical bromination, explains the underlying chemical principles, and outlines a suite of analytical techniques for structural verification and purity assessment. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure reliable and reproducible outcomes.

Introduction and Strategic Importance

This compound is a disubstituted aromatic compound featuring two bromine atoms and one chlorine atom. Its molecular structure, characterized by a reactive benzylic bromide functional group, makes it a potent electrophile for various nucleophilic substitution reactions. This reactivity is fundamental to its utility in organic synthesis, where it is frequently employed to introduce the 2-bromo-6-chlorobenzyl moiety into larger, more complex molecular frameworks. The strategic placement of three halogen atoms offers multiple points for subsequent chemical modification, such as cross-coupling reactions, further enhancing its versatility as a synthetic intermediate.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 75002-98-1 | [1] |

| Molecular Formula | C₇H₅Br₂Cl | [1][2] |

| Molecular Weight | 284.38 g/mol | [1] |

| Melting Point | 62-64 °C | [2] |

| Appearance | Light brown to off-white solid | [2][3] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene | [3] |

Synthesis Pathway: Free-Radical Benzylic Bromination

The most efficient and widely adopted method for synthesizing this compound is the Wohl-Ziegler reaction.[4][5] This reaction involves the selective free-radical bromination of the benzylic methyl group of 2-bromo-6-chlorotoluene.[2]

Reaction Principle and Mechanism

The Wohl-Ziegler reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.[4][6] The reaction proceeds through a radical chain mechanism:

-

Initiation: The radical initiator (AIBN) decomposes upon heating to generate free radicals. These radicals then abstract a bromine atom from a trace amount of HBr or Br₂ present, or directly from NBS, to produce a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-bromo-6-chlorotoluene. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring.

-

Propagation (continued): The newly formed benzylic radical reacts with a molecule of NBS (or Br₂ generated in situ from NBS and HBr) to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then abstracts a hydrogen from HBr to regenerate a bromine radical, continuing the chain.

The key to the success of the Wohl-Ziegler reaction is that NBS provides a low, constant concentration of elemental bromine, which favors the radical substitution pathway over competitive electrophilic addition to the aromatic ring.[7][8]

Visualization of the Synthetic Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. 2-溴-6-氯溴苄 CAS#: 75002-98-1 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

Introduction: A Trifunctional Building Block for Advanced Synthesis

An In-Depth Technical Guide to 2-Bromo-6-chlorobenzyl bromide: Properties, Synthesis, and Applications

In the landscape of modern organic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound (CAS No. 75002-98-1) emerges as a noteworthy intermediate, offering a unique trifunctionalized aromatic scaffold.[1][2] Its structure, featuring a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride, presents a platform for sequential and site-selective modifications. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical properties, a field-proven synthetic protocol, its reactivity profile, and its potential applications, grounded in the principles of synthetic utility and mechanistic understanding.

Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is a solid at room temperature, and its identity is defined by the identifiers and properties summarized below.[2] While extensive experimental data for this specific molecule is not widely published, the provided information is based on supplier technical data and established chemical principles.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 75002-98-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅Br₂Cl | [1][4] |

| Molecular Weight | 284.38 g/mol | [1][4] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene | [2] |

| Synonyms | 2-Bromo-6-chlorobenzylbromide, 6-chloro-alpha,2-dibromotoluene | [2] |

| Physical Form | Solid | [2] |

| InChI Key | AHZWBOMWAKYLIS-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥95% | [2] |

Table 2: Physicochemical Data

| Property | Value | Remarks |

| Melting Point | Data not available | Expected to be a low-melting solid based on analogs like 2-bromobenzyl bromide (solid). |

| Boiling Point | Data not available | High boiling point expected; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Data not available | Predicted to be soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform, Ethyl Acetate) and insoluble in water. |

| Density | Data not available | Expected to be significantly denser than water (>1.6 g/mL) due to heavy halogen atoms. |

Synthesis and Mechanism: Selective Benzylic Bromination

The most logical and industrially scalable synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of 2-bromo-6-chlorotoluene. This method leverages the unique stability of the benzyl radical intermediate.

Causality Behind Experimental Choices

-

Reagent Selection: N-Bromosuccinimide (NBS) is the brominating agent of choice.[5] Unlike using elemental bromine (Br₂), NBS maintains a very low, steady-state concentration of bromine in the reaction mixture. This is crucial as it kinetically favors the desired radical chain reaction at the benzylic position while suppressing the competing electrophilic aromatic substitution (ring bromination) pathway.[5]

-

Initiation: The reaction requires a radical initiator. This can be photochemical (UV lamp) or thermal, using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6] These initiators decompose under heat or light to generate radicals that initiate the chain reaction.

-

Solvent: A non-polar solvent, such as carbon tetrachloride (historically) or cyclohexane, is optimal.[5] These solvents disfavor the formation of ionic intermediates required for electrophilic aromatic substitution, further enhancing the selectivity for the radical pathway.

Experimental Protocol: Synthesis from 2-Bromo-6-chlorotoluene

This protocol is a self-validating system. Reaction progress is monitored by TLC or GC, ensuring the reaction is driven to completion, and the final product is rigorously characterized to confirm its identity and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-chlorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous cyclohexane.

-

Initiation and Reflux: Heat the mixture to reflux (approx. 81°C) using a heating mantle. For photochemical initiation, irradiate the flask with a high-intensity incandescent lamp.[5]

-

Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting toluene derivative is consumed. The solid succinimide byproduct will float to the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Final Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity Profile and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. The benzylic C-Br bond is significantly more labile than the aromatic C-Br and C-Cl bonds, making it an excellent electrophile for Sₙ2 reactions.

-

Primary Reactive Site: The benzylic bromide is the primary site of reactivity. It will readily react with a wide range of soft and hard nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.[7] This reactivity is the cornerstone of its utility as an alkylating agent.

-

Electronic Effects: The two halogen atoms on the aromatic ring are electron-withdrawing via the inductive effect.[8] This slightly deactivates the benzylic carbon towards Sₙ1-type reactions by destabilizing the potential carbocation intermediate, but it has a lesser impact on the concerted Sₙ2 pathway.

-

Steric Hindrance: The presence of the ortho-bromo substituent provides significant steric hindrance around the benzylic carbon. This can influence the rate of reaction, particularly with bulky nucleophiles. This steric factor is a key consideration in planning synthetic transformations.

Visualization: Core Reactivity Pathway

Caption: Generalized Sₙ2 reaction of this compound.

Applications in Research and Drug Development

While specific, documented applications of this compound are limited in readily available literature, its structural features make it an analog of high interest for constructing molecules in medicinal chemistry and materials science.[6]

A compelling line of reasoning for its utility comes from its relationship with 2-bromo-6-chlorobenzaldehyde (CAS 64622-16-8). This aldehyde is a known crucial intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell cancers and autoimmune diseases.[9] this compound can serve as a direct precursor to this aldehyde via oxidation (e.g., Hass-Bender oxidation) or be used to synthesize analogs where the aldehyde is replaced by other functional groups introduced via nucleophilic substitution. This positions the title compound as a valuable tool for generating libraries of novel, biologically active molecules for screening and lead optimization.

Analytical Characterization

Rigorous analytical confirmation is non-negotiable. The multi-halogen nature of this compound provides a unique spectroscopic fingerprint, making its identification unambiguous.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show two key regions. The aromatic region (δ ≈ 7.0-7.6 ppm) will display signals for the three distinct aromatic protons, with coupling patterns dictated by their positions. A characteristic singlet for the two benzylic methylene protons (-CH₂ Br) is expected further downfield, typically in the range of δ 4.5-4.7 ppm.[6]

-

¹³C NMR: The spectrum should display seven unique carbon signals: six for the aromatic carbons and one for the benzylic carbon (-C H₂Br).

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and strong absorptions in the fingerprint region (<1000 cm⁻¹) corresponding to C-Br and C-Cl stretches.[6]

-

Mass Spectrometry (MS): This is a powerfully diagnostic technique. The mass spectrum will exhibit a complex and highly characteristic molecular ion cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[10] The presence and relative intensities of the M, M+2, M+4, and M+6 peaks provide a definitive, self-validating confirmation of the Br₂Cl composition.

Protocol: General Spectroscopic Analysis

-

Sample Preparation: For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[11][12] For IR, the analysis can be performed on the solid sample using an ATR-FTIR spectrometer.[11]

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

MS Acquisition: Analyze the sample using a mass spectrometer, preferably with a soft ionization technique like Electrospray Ionization (ESI) or GC-MS with Electron Ionization (EI) to observe the molecular ion cluster.[11][13]

-

Data Analysis: Integrate the proton signals, identify carbon shifts, and analyze the MS isotopic pattern to confirm the structure and purity of the compound.

Safety, Handling, and Storage

Based on the known hazards of analogous benzyl halides, this compound must be handled with extreme caution.[6] It is presumed to be a corrosive, lachrymatory (tear-inducing), and toxic compound.

Table 3: Hazard and Handling Summary

| Category | Recommendation |

| Primary Hazards | Corrosive. Causes severe skin burns and eye damage.[14][15] Lachrymator. Irritating to the eyes and respiratory tract.[16] Toxic. May be harmful if swallowed, inhaled, or absorbed through the skin.[14] |

| Handling | Always handle inside a certified chemical fume hood.[14] Avoid breathing dust or vapors. Avoid all personal contact.[17] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[15][18] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][18] Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[14][18] Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][18] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep refrigerated. Store in a corrosives area.[14] |

| Incompatible Materials | Strong bases, strong oxidizing agents, alcohols, amines, and metals.[14] |

Conclusion

This compound is a specialized yet highly valuable reagent for the synthetic chemist. Its well-defined hierarchy of reactivity, governed by the labile benzylic bromide, allows for its use as a precise alkylating agent to introduce a sterically hindered and electronically modified benzyl group. While its handling requires stringent safety protocols, its potential for constructing complex molecular architectures, particularly in the pursuit of novel therapeutic agents, marks it as a significant tool in the arsenal of research and development professionals.

References

-

PubChem. (n.d.). alpha-Bromo-o-chlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4,6-dichlorobenzyl bromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

-

SpringerLink. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. vsnchem.com [vsnchem.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 2-Chlorobenzyl bromide CAS#: 611-17-6 [m.chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

2-Bromo-6-chlorobenzyl bromide reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-6-chlorobenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No. 75002-98-1).[1] As a trifunctional electrophile, this molecule presents a nuanced chemical behavior dictated by the interplay of a highly reactive benzylic bromide and two aromatic halogens of differing reactivity. This document explores the molecule's core reactivity, focusing on the steric and electronic influences of the ortho-substituents. We will dissect the preferential reaction pathways, including nucleophilic substitution at the benzylic position and selective metal-catalyzed cross-coupling reactions at the aromatic C-Br bond. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis.

Introduction: A Molecule of Tuned Reactivity

This compound is a polyhalogenated aromatic compound featuring three distinct carbon-halogen bonds. Its synthetic utility arises from the predictable, sequential reactivity of these sites. The primary locus of reactivity is the benzylic bromomethyl group, a feature common to benzyl halides which are known for their high reactivity in nucleophilic substitution reactions.[2] This is due to the stability of the benzylic carbocation intermediate in SN1 reactions and favorable orbital overlap in the SN2 transition state.[3][4] However, the presence of bulky bromine and chlorine atoms at the ortho positions introduces significant steric hindrance, which profoundly modulates this inherent reactivity.[5][6]

Furthermore, the two distinct halogens on the aromatic ring—bromine and chlorine—open avenues for selective functionalization via modern cross-coupling methodologies. The differential reactivity of C(sp²)–Br versus C(sp²)–Cl bonds in catalytic cycles, particularly in oxidative addition steps, allows for the site-selective formation of new carbon-carbon or carbon-heteroatom bonds.[7][8] This guide will elucidate these competing and complementary reactivities to provide a predictive framework for synthetic planning.

Core Reactivity Analysis: A Tale of Three Halogens

The reactivity of this compound can be systematically understood by considering its three key electrophilic centers. The interplay between steric hindrance and electronic effects governs the accessibility and reactivity of each site.

The Benzylic Center: Dominant but Hindered Reactivity

The C(sp³)–Br bond of the bromomethyl group is the most reactive site. Benzyl halides are excellent substrates for nucleophilic substitution.[2] The reaction mechanism, whether SN1 or SN2, is influenced by the nucleophile, solvent, and substitution pattern on the ring.[3]

-

SN2 Pathway: For this compound, a primary halide, the SN2 pathway is generally favored. This involves a backside attack by the nucleophile, proceeding through a trigonal bipyramidal transition state. However, the ortho-bromo and ortho-chloro substituents create a sterically congested environment around the benzylic carbon, impeding the approach of the nucleophile.[5][6] Consequently, reaction rates with bulky nucleophiles are significantly diminished. Strong, sterically unencumbered nucleophiles (e.g., azide, cyanide, primary amines) are most effective.[9]

-

SN1 Pathway: An SN1 mechanism, which proceeds through a benzylic carbocation, is generally disfavored for primary benzyl halides. The electron-withdrawing inductive effects of the ortho-halogens would further destabilize the formation of an adjacent positive charge, making this pathway even less likely compared to unsubstituted benzyl bromide.[3]

The Aromatic Halogens: A Platform for Cross-Coupling

The C(sp²)–Br and C(sp²)–Cl bonds on the aromatic ring are significantly less reactive towards classical nucleophilic substitution (SNAr) unless strongly activated by electron-withdrawing groups in the ortho/para positions. Their primary value lies in metal-catalyzed cross-coupling reactions.

A critical principle in the chemistry of polyhalogenated arenes is the differential reactivity of the halogens, which typically follows the order I > Br > Cl in the oxidative addition step of palladium-catalyzed cycles.[7][8] This provides a powerful tool for regioselective synthesis.

-

C-Br vs. C-Cl Reactivity: The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by a low-valent palladium catalyst. This allows for selective coupling reactions at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

-

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[10][11] This is a robust method for synthesizing biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding substituted alkynes.[12][13]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[14][15] Consistent with cross-coupling reactivity, this insertion occurs preferentially at the more labile carbon-bromine bond. It is possible to selectively form the Grignard reagent at the aromatic C-Br position, yielding (2-chloro-6-(bromomethyl)phenyl)magnesium bromide.[16] However, this reagent is inherently unstable due to the presence of the highly electrophilic benzylic bromide within the same molecule, which can lead to self-quenching and polymerization. Therefore, its formation and use require carefully controlled conditions, such as low temperatures and immediate in-situ reaction with another electrophile.

Experimental Protocols & Data

The following protocols are representative examples and should be optimized for specific substrates and scales. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[17][18]

Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a typical SN2 reaction at the benzylic position.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and sodium azide (NaN₃, 1.5 eq).

-

Solvent: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

-

Reaction: Heat the mixture to 50-60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 2-(azidomethyl)-1-bromo-3-chlorobenzene, by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Nucleophile | Sodium Azide (NaN₃) | A strong, sterically small nucleophile, ideal for hindered SN2 reactions.[9] |

| Solvent | DMF | A polar aprotic solvent that accelerates SN2 reactions. |

| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting elimination. |

| Stoichiometry | 1.5 eq NaN₃ | A slight excess ensures complete consumption of the limiting electrophile. |

| Est. Yield | 75-90% | Dependent on purity of starting material and reaction scale. |

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol demonstrates the selective functionalization of the aromatic C-Br bond.

Methodology:

-

Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

-

Work-up: Cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Value/Condition | Rationale |

| Electrophile | Aromatic C-Br | More reactive than C-Cl in oxidative addition.[12] |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective Pd(0) source for Suzuki couplings.[19] |

| Base | K₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[10] |

| Solvent | Toluene/Water | Biphasic system common for Suzuki reactions, facilitating dissolution of both organic and inorganic reagents.[19] |

| Est. Yield | 60-85% | Highly dependent on the coupling partners. Sterically hindered boronic acids may require stronger bases or different ligands. |

Safety & Handling

This compound is a corrosive and lachrymatory compound. It should be handled with extreme care in a chemical fume hood.

-

Exposure Controls: Wear safety goggles, a lab coat, and chemically resistant gloves.[17][18]

-

Incompatibility: Incompatible with strong bases, oxidizing agents, alcohols, and amines.[17][18]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep the container tightly closed. Refrigeration is recommended.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The reactivity profile of this compound is a prime example of controlled, hierarchical reactivity in a polyfunctionalized molecule. The highly electrophilic benzylic bromide serves as the primary site for nucleophilic attack, though its reactivity is tempered by significant steric hindrance from the ortho-substituents. This allows for the selective functionalization of the aromatic ring via palladium-catalyzed cross-coupling, which proceeds with high regioselectivity at the more labile C-Br bond. This predictable difference in reactivity makes this compound a valuable and versatile intermediate for the construction of complex molecular architectures, enabling stepwise functionalization and the introduction of diverse chemical moieties. A thorough understanding of these principles is essential for its effective application in synthetic chemistry and drug development.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). [Link]

-

Nucleophilic Substitution Reactions. King Saud University. [Link]

-

Preparation of 2-chlorobenzyl bromide. PrepChem.com. [Link]

-

Polyhalogenoaromatic compounds. Part 41. Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds. Royal Society of Chemistry. [Link]

-

Reactions at the Benzylic Position: Halogenation. JoVE. [Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]

-

The Suzuki Reaction. Columbia University. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

-

Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

-

The Grignard Reaction. University of Missouri-St. Louis. [Link]

-

Substituent effect of benzyl bromide substrate. ResearchGate. [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

-

An introduction to Grignard reagents. Chemguide. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]

-

Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions. ResearchGate. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

-

Suzuki-Miyaura Coupling Basics, Mechanism, Examples. YouTube. [Link]

-

Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health (PMC). [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-6-chlorobenzyl bromide electrophilicity

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-Bromo-6-chlorobenzyl Bromide

Authored by: A Senior Application Scientist

Abstract

This compound is a disubstituted aromatic halide whose reactivity is governed by a unique interplay of steric and electronic factors. This guide provides an in-depth analysis of the compound's electrophilic nature, moving beyond simple classification to a nuanced examination of its reaction kinetics, mechanistic pathways, and practical applications in modern organic synthesis and drug discovery. We will dissect the role of the ortho-bromo and chloro substituents in modulating the reactivity of the benzylic carbon, offering both theoretical insights through computational analysis and practical guidance via validated experimental protocols. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage the distinct properties of this versatile reagent.

Introduction: The Role of Substituted Benzyl Halides

Benzyl halides are a cornerstone class of electrophiles in organic chemistry, prized for their ability to introduce the versatile benzyl group into a wide range of molecules. Their reactivity is exquisitely tunable through substitution on the aromatic ring, which can alter the stability of carbocationic intermediates (in S_N1 pathways) or influence the electron density at the benzylic carbon (in S_N2 pathways).

While the effects of para- and meta-substituents are well-documented and often predictable through Hammett relationships, ortho-substituents introduce a layer of complexity. They exert not only inductive and resonance effects but also significant steric hindrance that can dramatically alter reaction rates and mechanisms. This compound is a prime exemplar of this complexity. The presence of two bulky halogen atoms flanking the benzylic bromide creates a sterically hindered environment, while their electron-withdrawing nature deactivates the ring. This guide aims to elucidate how these competing factors define the compound's unique electrophilicity.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₂Cl | N/A |

| Molar Mass | 308.38 g/mol | N/A |

| Appearance | Off-white to light yellow crystalline solid | N/A |

| Melting Point | 65-68 °C | |

| Solubility | Soluble in dichloromethane, chloroform, THF, acetone | N/A |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.75 (s, 2H, -CH₂Br), 7.20-7.40 (m, 3H, Ar-H). The benzylic protons appear as a sharp singlet, characteristic of a CH₂X group. The aromatic region shows a complex multiplet consistent with a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~30.1 (-CH₂Br), 128.5, 129.8, 131.2, 132.5, 133.9, 135.4 (Ar-C). The benzylic carbon signal is found significantly downfield due to the attached bromine.

-

IR (KBr, cm⁻¹): ~1210 (C-Br stretch), ~1450, 1560 (C=C aromatic stretch), ~3050 (Ar C-H stretch).

The Electronic and Steric Landscape: A Deeper Dive

The electrophilicity of the benzylic carbon in this compound is a result of a delicate balance between opposing forces.

Inductive vs. Steric Effects

The two ortho-halogens (Br and Cl) are highly electronegative. They exert a powerful electron-withdrawing inductive effect (-I effect), which pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. This effect increases the partial positive charge (δ+) on the benzylic carbon, enhancing its intrinsic electrophilicity.

However, this electronic enhancement is counteracted by a significant steric hindrance effect.[1][2][3] The sheer size of the bromine and chlorine atoms physically obstructs the trajectory of an incoming nucleophile, raising the activation energy for a backside attack required in a typical S_N2 reaction.

Caption: Interplay of inductive and steric effects on the benzylic carbon.

Mechanistic Implications: S_N1 vs. S_N2 Pathways

The dichotomy between S_N1 and S_N2 reactions is critical here.

-

S_N2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate is directly dependent on the accessibility of the electrophilic carbon. The steric bulk of the ortho-substituents significantly disfavors this pathway.

-

S_N1 Pathway: Proceeds through a carbocation intermediate. The stability of the benzyl carbocation is paramount. The electron-withdrawing halogens destabilize the formation of an adjacent positive charge, making the S_N1 pathway less favorable than for an unsubstituted benzyl bromide.

Therefore, this compound exists in a state of moderated reactivity. It is less prone to rapid S_N2 reactions than unhindered benzyl halides and less likely to undergo S_N1 reactions than electronically activated systems (e.g., 4-methoxybenzyl bromide). This often results in slower reaction kinetics, requiring more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to achieve substitution.

Experimental Protocol: Quantifying Electrophilicity via Kinetic Analysis

To provide a quantitative measure of electrophilicity, a standardized kinetic experiment is essential. Here, we describe a protocol for monitoring the reaction with a model nucleophile, sodium iodide, in acetone (the Finkelstein reaction). The rate of this S_N2 reaction serves as a reliable proxy for the electrophilicity of the benzylic carbon.

Step-by-Step Experimental Workflow

-

Preparation of Reagents:

-

Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

-

Prepare a 0.1 M stock solution of sodium iodide (NaI) in anhydrous acetone. Note: NaI is soluble, while the resulting NaBr/NaCl is not, allowing the reaction to be driven to completion.

-

-

Reaction Setup:

-

In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, combine 10.0 mL of the NaI solution with 9.0 mL of anhydrous acetone. Allow to equilibrate for 15 minutes.

-

-

Initiation and Monitoring:

-

To initiate the reaction, rapidly inject 1.0 mL of the this compound solution into the vessel with vigorous stirring. This results in initial concentrations of 0.05 M NaI and 0.005 M benzyl bromide.

-

Immediately begin monitoring the reaction. Withdraw 1.0 mL aliquots at timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes).

-

Quench each aliquot by adding it to a vial containing 5 mL of a 0.01 M sodium thiosulfate solution to consume any unreacted iodide.

-

-

Analysis:

-

The concentration of the remaining iodide in each quenched aliquot can be determined by titration with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint.

-

Alternatively, the reaction can be monitored using HPLC by observing the disappearance of the starting material and the appearance of the iodinated product.

-

-

Data Processing:

-

The reaction is expected to follow pseudo-first-order kinetics due to the large excess of NaI.

-

A plot of ln([Benzyl Bromide]t / [Benzyl Bromide]₀) versus time will yield a straight line with a slope of -k_obs.

-

The second-order rate constant (k₂) is calculated as k₂ = k_obs / [NaI].

-

Caption: Experimental workflow for kinetic analysis of electrophilicity.

Comparative Reactivity Data (Illustrative)

The true measure of its reactivity comes from comparison with benchmark compounds under identical conditions.

| Benzyl Bromide Derivative | Relative Rate (k_rel) | Key Factors |

| 4-Nitrobenzyl bromide | ~50 | Strong -I, -M effects; S_N2 accelerated |

| Benzyl bromide | 1.0 | Baseline reference |

| 4-Chlorobenzyl bromide | ~0.7 | Moderate -I effect |

| This compound | ~0.1 - 0.2 (Est.) | Strong -I effect, but severe ortho steric hindrance dominates |

| 2,4,6-Trimethylbenzyl bromide | ~0.01 | Extreme steric hindrance |

Note: Estimated values are based on established principles of physical organic chemistry. Actual experimental values may vary.

Synthetic Applications and Strategic Considerations

Despite its moderated reactivity, this compound is a valuable synthetic intermediate when a sterically encumbered benzyl moiety is required.

Protocol: Synthesis of a Hindered Ether

This protocol details the Williamson ether synthesis, a classic S_N2 reaction that often requires elevated temperatures for this substrate.

Objective: Synthesize 2-((2-bromo-6-chlorobenzyl)oxy)naphthalene.

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-naphthol (1.44 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add a solution of this compound (3.08 g, 10 mmol) in 10 mL of DMF dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Workup: Cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure ether. Characterize by NMR and MS to confirm structure and purity.

Implications in Drug Development

The 2-bromo-6-chlorobenzyl group is not just a synthetic handle; its inherent properties can be strategically employed in medicinal chemistry.

-

Covalent Inhibitors: As a controlled-reactivity electrophile, this moiety can be incorporated into molecules designed to form covalent bonds with specific nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site. The steric hindrance provides a degree of selectivity, preventing rapid, non-specific reactions with off-target biomolecules.

-

Scaffold Design: The rigid and bulky nature of the disubstituted ring can serve as a scaffold to orient other pharmacophoric elements in a precise three-dimensional arrangement, enabling optimal interaction with a biological target. The halogens can also participate in halogen bonding, a recognized non-covalent interaction that can enhance binding affinity.

Sources

2-Bromo-6-chlorobenzyl bromide: A Technical Guide for Application in Chemical Proteomics

Introduction: Unveiling the Potential of a Niche Reagent

In the dynamic landscape of chemical biology and proteomics, the development and application of novel chemical probes are paramount to advancing our understanding of protein function and interaction networks. 2-Bromo-6-chlorobenzyl bromide (CAS 75002-98-1) has emerged as a commercially available biochemical reagent positioned for proteomics research.[1][2] However, a comprehensive guide detailing its application, reactivity, and the scientific rationale for its use has been conspicuously absent from the public domain. This technical guide aims to fill that void, providing researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for utilizing this compound as a potential covalent probe.

This document moves beyond a simple datasheet, offering an in-depth exploration of the compound's chemical properties, a plausible synthesis route, its inferred mechanism of action as a covalent modifier of protein nucleophiles, and a detailed, exemplary protocol for its application in a chemoproteomic workflow. As a Senior Application Scientist, the insights provided herein are synthesized from established principles of organic chemistry, extensive experience with covalent probe design, and a thorough analysis of analogous compounds reported in the scientific literature.

Core Chemical Properties and Synthesis

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 75002-98-1 | [1][2][3] |

| Molecular Formula | C₇H₅Br₂Cl | [1][2][4] |

| Molecular Weight | 284.38 g/mol | [1][2] |

| IUPAC Name | 1-bromo-2-(bromomethyl)-3-chlorobenzene | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| ¹H-NMR (CDCl₃, 400 MHz) | δ: 7.51 (d, J=8.1Hz, 1H), 7.37 (d, J=8.1Hz, 1H), 7.11 (d, J=8.1Hz, 1H), 4.80 (s, 2H) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Inferred |

Synthesis Pathway

This compound can be synthesized via a radical bromination of the corresponding toluene derivative, 2-bromo-6-chlorotoluene. This reaction selectively targets the benzylic protons of the methyl group.

A general procedure involves heating 2-bromo-6-chlorotoluene with N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a non-polar solvent like carbon tetrachloride under reflux.[3] The reaction progress is monitored, and upon completion, the product is isolated and purified, typically by column chromatography.[3]

Mechanism of Action: A Covalent Chemical Probe

The utility of this compound in a biochemical context stems from its electrophilic nature, which allows it to act as a covalent modifier of nucleophilic residues on proteins. The benzylic bromide is a highly reactive leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

Reactivity with Protein Nucleophiles

Within the proteome, the thiol group of cysteine is the most potent nucleophile under physiological conditions, making it the most likely target for alkylation by electrophilic probes.[5][6][7] The reaction is anticipated to proceed via an S(_N)2 mechanism, where the cysteine thiolate directly attacks the benzylic carbon, displacing the bromide ion and forming a stable thioether bond. While other nucleophilic amino acid side chains (e.g., histidine, lysine, methionine) can also be alkylated by benzyl bromides, the reactivity with cysteine is generally much higher.[8]

This covalent and essentially irreversible interaction is the cornerstone of its application as a chemical probe.[9] By forming a stable adduct, the compound can be used to:

-

Identify potential binding partners: By "tagging" proteins in a complex mixture (e.g., a cell lysate), the modified proteins can be subsequently enriched and identified using mass spectrometry.[7][10]

-

Map active sites: If the covalent modification leads to a loss of protein function, it suggests that the targeted residue is within or near the active site, making the compound a potential irreversible inhibitor.[11]

-

Serve as a scaffold for drug design: The benzyl bromide moiety can be incorporated into more complex molecules to create targeted covalent inhibitors with enhanced potency and duration of action.

Experimental Protocol: Chemoproteomic Target Identification

The following protocol provides a detailed workflow for utilizing this compound as a chemical probe to identify potential protein targets in a complex biological sample, such as a cell lysate. This protocol is an exemplary workflow synthesized from established chemoproteomics methodologies.

Workflow Overview

Step-by-Step Methodology

1. Preparation of Reagents and Cell Lysate

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors.

-

Probe Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

Cell Lysate: Culture cells of interest to ~80-90% confluency. Harvest, wash with cold PBS, and lyse on ice in Lysis Buffer. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). Determine protein concentration using a standard assay (e.g., BCA). Normalize the protein concentration of the lysate to 2-5 mg/mL with Lysis Buffer.

2. Protein Labeling

-

For each condition (probe-treated and DMSO control), aliquot a sufficient volume of the normalized cell lysate (e.g., 1 mL).

-

Add the this compound stock solution to the treatment sample to a final concentration of 100 µM. Add an equivalent volume of DMSO to the control sample.

-

Incubate the reactions for 1 hour at room temperature with gentle rotation.

3. Sample Preparation for Mass Spectrometry

-

Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.

-

Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge to pellet the proteins, decant the supernatant, and air-dry the pellet.

-

Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Dilute the urea to <2 M with 100 mM Tris-HCl, pH 8.5. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

4. LC-MS/MS Analysis

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

-

Set up a data-dependent acquisition method to fragment the most abundant peptide ions.

5. Data Analysis

-

Search the raw MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Specify a variable modification corresponding to the mass of the 2-bromo-6-chlorobenzyl group (+202.94 Da) on cysteine residues. Also include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

-

Identify peptides that are uniquely modified by this compound in the treatment sample compared to the DMSO control. These peptides correspond to potential protein targets.

Safety and Handling

This compound, like other benzyl bromides, should be handled with caution as it is a reactive alkylating agent and a potential lachrymator.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle the solid and its solutions in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents, bases, alcohols, and amines.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound represents a potentially valuable tool for researchers in chemical biology and proteomics. Its structure suggests a high reactivity towards nucleophilic amino acid residues, particularly cysteine, making it a candidate for use as a covalent probe to identify and characterize protein function. While its application has not been extensively documented in peer-reviewed literature, the principles of its reactivity are well-grounded in organic chemistry. This guide provides a comprehensive starting point for researchers to explore the utility of this compound, from its fundamental properties to a detailed, practical workflow for target identification. As with any novel reagent, careful optimization and validation of experimental conditions will be crucial for successful implementation. The continued exploration of such under-characterized but commercially available reagents may yet unlock new avenues for discovery in the complex world of the proteome.

References

- Weerapana, E., et al. (2010). Quantitative proteomics identifies numerous Cys residues modified in response to electrophilic stress.

- Hao, H., et al. (2018). Recent advances in designing cysteine-targeting covalent inhibitors. Current Opinion in Chemical Biology, 44, 74-81.

- Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.

- Fisher Scientific. (2025).

- Kramer, J. R., & Deming, T. J. (2013). Reversible site-selective methionine-alkylation in peptides and proteins.

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). This compound. Retrieved January 12, 2026, from [Link]